molecular formula C15H18N2O6S B12767130 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine CAS No. 114485-85-7

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine

Cat. No.: B12767130
CAS No.: 114485-85-7
M. Wt: 354.4 g/mol
InChI Key: PUJCFQUNEIBKJP-MDZDMXLPSA-N
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Description

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a nitrostyrene sulphonyl group and an isopropoxy group

Properties

CAS No.

114485-85-7

Molecular Formula

C15H18N2O6S

Molecular Weight

354.4 g/mol

IUPAC Name

1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C15H18N2O6S/c1-11(2)23-15-8-7-14(18)16(15)24(21,22)10-9-12-3-5-13(6-4-12)17(19)20/h3-6,9-11,15H,7-8H2,1-2H3/b10-9+

InChI Key

PUJCFQUNEIBKJP-MDZDMXLPSA-N

Isomeric SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, ammonia borane, and various metal catalysts. Major products formed include 4-aminostyrene and other substituted pyrrolidines.

Scientific Research Applications

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Biological Activity

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyrrolidine ring substituted with a nitro group and a sulfonyl moiety. This structure is essential for its biological activity.

Biological Activity Overview

The biological activity of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine has been explored in various studies, particularly in the context of its potential as an anti-cancer agent and its role in enzyme inhibition.

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial for tumor growth. The presence of the nitro group is believed to enhance its reactivity towards nucleophilic sites on target enzymes.
  • Cell Proliferation : Studies indicate that this compound may affect cell cycle progression, leading to reduced proliferation in cancer cell lines.
  • Apoptosis Induction : Research suggests that it can trigger apoptotic pathways in cancer cells, contributing to its anti-cancer properties.

Case Studies

Several case studies have documented the effects of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-isopropoxypyrrolidine:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
    • Another investigation highlighted its ability to induce apoptosis through the activation of caspase pathways.
  • Animal Models :
    • In vivo experiments using murine models showed that administration of the compound led to a reduction in tumor size compared to control groups, suggesting effective anti-tumor activity.
    • Toxicity assessments indicated a favorable safety profile at therapeutic doses.

Data Tables

Study TypeModel UsedKey Findings
In VitroCancer Cell LinesSignificant cytotoxicity (IC50 < 10 µM)
In VivoMurine ModelsReduced tumor size; favorable safety profile
Mechanistic StudyEnzyme AssaysInhibition of target enzymes; apoptosis induction

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